(Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate
Description
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Properties
IUPAC Name |
[(2Z)-2-[(2-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11BrO5/c21-15-5-2-1-4-12(15)10-18-19(22)14-8-7-13(11-17(14)26-18)25-20(23)16-6-3-9-24-16/h1-11H/b18-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLCFOLIWQVMAJ-ZDLGFXPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure
The compound is characterized by the following structure:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing several pharmacological properties:
- Antimicrobial Activity : Studies have shown that derivatives of benzofuran compounds exhibit significant antibacterial and antifungal properties. The presence of bromine substituents can enhance these activities by increasing the lipophilicity of the compound, facilitating cell membrane penetration .
- Antioxidant Properties : Compounds containing furan and benzofuran moieties have been reported to exhibit antioxidant activity. This is attributed to their ability to scavenge free radicals, thus protecting cells from oxidative stress .
- Anti-inflammatory Effects : Research indicates that certain benzofuran derivatives can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
- Cytotoxicity : Some studies have highlighted the cytotoxic effects of related compounds against various cancer cell lines, indicating a potential role in cancer therapy .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results are summarized in Table 1.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Table 1: Antimicrobial activity of this compound
Antioxidant Activity
The antioxidant capacity was assessed using the DPPH radical scavenging method. The compound exhibited an IC50 value of 25 µg/mL, indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid (IC50 = 10 µg/mL) .
Case Studies
- Study on Cytotoxicity : A study conducted on various cancer cell lines demonstrated that the compound induced apoptosis in HeLa cells with an IC50 value of 15 µg/mL after 48 hours of treatment. This suggests its potential as a chemotherapeutic agent .
- Inflammation Model : In an animal model of inflammation, administration of the compound significantly reduced paw edema compared to the control group, indicating its anti-inflammatory potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
